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ortataxel solid form conversion

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ortataxel

CAS No.: 186348-23-2

Cat. No.: S548182

Ortataxel Solid Forms

Property Form A (Amorphous) Form B (Crystalline)

Solid Form Type  Amorphous [1] Crystalline [2] [1]

Primary Rapid precipitation froman  Conversion from Form A via suspension in ethanol-
Preparation acetone-water mixture [1]. water [1]. Recrystallization from aliphatic alkane
Method (e.g., n-heptane) [2].

| Key Process Parameters | * Solvent: Acetone * Anti-solvent: Water * Process: Rapid precipitation [1] | ¢
Solvent System: Ethanol + Water ¢ Critical Parameter: Stirring time (4-8 hours for complete conversion)
[1] « Alternative Solvent: Aliphatic alkanes [2] | | Form Conversion | Converts to Form B upon stirring in

ethanol-water for 4-8 hours [1]. | A stable crystalline endpoint under specified conditions [2] [1]. |

Experimental Protocols

You can adapt these detailed methodologies from the patents for your troubleshooting guides.

Protocol 1: Preparation of Amorphous Form A
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This method produces the amorphous form via rapid precipitation [1].

¢ Dissolution: Dissolve Ortataxel in acetone to create a solution.

e Precipitation: Rapidly add the acetone solution into water under stirring. This causes the immediate
formation of a precipitate.

¢ Isolation: Filter the obtained solid.

e Output: The resulting solid is Ortataxel in Amorphous Form A.

Protocol 2: Conversion of Form A to Crystalline Form B

This method describes the solid-form conversion in an ethanol-water system [1].

e Suspension: Suspend the amorphous Form A (obtained from Protocol 1) in a mixture of ethanol and
water.
e Stirring: Stir the suspension at room temperature.
¢ Critical Time Control:
o For complete conversion to pure Form B, stir the suspension for 4 to 8 hours [1].
o If the suspension is stirred for less than 4 hours, a mixture of Form A and Form B will be
obtained [1].
¢ Isolation: Filter the solid and dry it.
e Output: The resulting solid is Ortataxel in Crystalline Form B.

Protocol 3: Alternative Preparation of Crystalline Form B

This is an alternative method that yields the crystalline form directly from solution [1].

¢ Dissolution: Dissolve Ortataxel in a protic organic solvent (e.g., ethanol).

¢ Addition of Anti-solvent: Add water to the solution.

¢ Isolation: Filter the resulting solid.

e Output: The solid is Ortataxel in Crystalline Form B or a mixture of Form A and Form B.

Key Workflows & Troubleshooting

The following diagram summarizes the logical relationship and pathways for the preparation and conversion

of Ortataxel solid forms.
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Ortataxel API

Protocol 1;
Acetone + Water
(Rapid Precipitation)

Form A (Amorphous)

Protocol 2:
Ethanol-Water Suspension
(Time-Controlled Stirring)

Protocol 3:
Protic Solvent + Water Stirring < 4 hours
(Anti-solvent Addition)

Yes (4-8 hrs) |No (<4 hrs)

Possible Output

Form B (Crystalline)

Click to download full resolution via product page

Possible Output

Mixture of
Form A &B

Based on the technical data, here are some specific issues and solutions that are ideal for an FAQ section.

Problem: I cannot get a pure crystalline Form B; my product is always a mixture.
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e Solution: This is likely due to insufficient conversion time. The stirring time in the ethanol-water
suspension is critical. Ensure the suspension is stirred for the full 4 to 8 hours to allow for complete
conversion from amorphous Form A to crystalline Form B [1].

Problem: The solubility of my Ortataxel form in physiological conditions is too low.

¢ Solution: Be aware that different solid forms have different solubility profiles. The amorphous Form
A is likely to have higher initial solubility and kinetic solubility compared to the stable crystalline
Form B [1] [3]. Your experimental results will depend on which form you are testing. This is a
common challenge with taxane-family drugs [4].

Problem: I need to obtain Form B directly, but I don't want to go through the amorphous form first.

¢ Solution: You can use an alternative pathway. Crystalline Form B can be obtained directly by
recrystallizing Ortataxel from an aliphatic alkane, such as n-heptane [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Available at: [https://www.smolecule.com/products/b548182#ortataxel-solid-form-conversion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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